MappianineE
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Overview
Description
MappianineE is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides. This compound, along with its analogues, has garnered significant interest due to its unique structural properties and potential biological activities .
Preparation Methods
Chemical Reactions Analysis
MappianineE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MappianineE has been evaluated for its cytotoxic effects on various cancer cell lines, including MGC-803, Bel-7404, A549, NCI-H460, and HepG2 . It has shown moderate cytotoxicity against these cell lines, making it a potential candidate for further research in cancer therapy. Additionally, this compound and its analogues are being studied for their potential antiproliferative activities .
Mechanism of Action
The mechanism of action of MappianineE involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed that this compound exerts its effects through modulation of cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
MappianineE is structurally similar to other monoterpenoid indole alkaloids, such as tetrahydroalstonine, β-carbolin-1-one, and 1,2,3,4-tetrahydronorharman-1-one . These compounds also exhibit cytotoxic properties, but this compound’s unique structural features may contribute to its distinct biological activities .
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S,6S,12bS)-3-methoxycarbonyl-2-[(E)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-6-carboxylic acid |
InChI |
InChI=1S/C22H22N2O5/c1-3-12(11-25)14-8-18-20-15(13-6-4-5-7-17(13)23-20)9-19(21(26)27)24(18)10-16(14)22(28)29-2/h3-7,10-11,14,18-19,23H,8-9H2,1-2H3,(H,26,27)/b12-3-/t14-,18-,19-/m0/s1 |
InChI Key |
JDCMHAZJGBZWEF-CVOKLGQBSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H]1C[C@H]2C3=C(C[C@H](N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Canonical SMILES |
CC=C(C=O)C1CC2C3=C(CC(N2C=C1C(=O)OC)C(=O)O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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